[(2-Iodocyclohexyl)oxy]cycloheptane
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Overview
Description
[(2-Iodocyclohexyl)oxy]cycloheptane is an organic compound with the molecular formula C13H23IO. It is a derivative of cycloheptane, featuring an iodine atom and a cyclohexyl group attached to an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2-Iodocyclohexyl)oxy]cycloheptane typically involves the nucleophilic cyclopropanation of 1,2-diketones with bis(iodozincio)methane. This reaction affords the Zn alkoxides of cis-dialkenylcyclopropane-1,2-diols stereoselectively. The subsequent oxy-Cope rearrangement of these intermediates yields the desired cycloheptane derivative .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[(2-Iodocyclohexyl)oxy]cycloheptane can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as halides, amines, and thiols.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield halogenated derivatives, while oxidation reactions can produce ketones or alcohols.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have biological activity and can be studied for potential therapeutic applications.
Medicine: The compound could be explored for its potential use in drug development.
Industry: It may find applications in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which [(2-Iodocyclohexyl)oxy]cycloheptane exerts its effects depends on its specific interactions with molecular targets. The iodine atom and the cyclohexyl group can influence the compound’s reactivity and binding affinity to various biological molecules. Detailed studies on its mechanism of action would involve investigating its interactions with enzymes, receptors, and other cellular components.
Comparison with Similar Compounds
Similar Compounds
Cycloheptane: The parent compound without the iodine and cyclohexyl groups.
Cyclohexyl Iodide: A simpler compound with only the cyclohexyl and iodine groups.
Cycloheptanol: A hydroxylated derivative of cycloheptane.
Uniqueness
[(2-Iodocyclohexyl)oxy]cycloheptane is unique due to the presence of both the iodine atom and the cyclohexyl group attached to the cycloheptane ring. This combination of functional groups imparts distinct chemical properties and potential reactivity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C13H23IO |
---|---|
Molecular Weight |
322.23 g/mol |
IUPAC Name |
(2-iodocyclohexyl)oxycycloheptane |
InChI |
InChI=1S/C13H23IO/c14-12-9-5-6-10-13(12)15-11-7-3-1-2-4-8-11/h11-13H,1-10H2 |
InChI Key |
SSOLIJHKXXAUJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(CC1)OC2CCCCC2I |
Origin of Product |
United States |
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